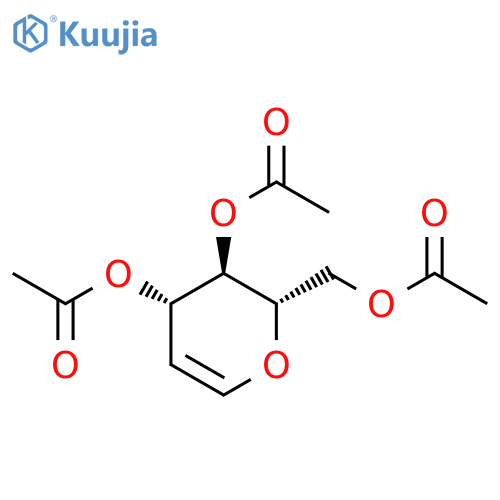

Cas no 63640-41-5 (3,4,6-Tri-O-acetyl-L-glucal)

3,4,6-Tri-O-acetyl-L-glucal 化学的及び物理的性質

名前と識別子

-

- 3,4-6tri-o-acetyl-l-glucal

- TRI-O-ACETYL-L-GLUCAL

- SCHEMBL8602259

- (2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate

- L-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-, triacetate

- [(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

- LLPWGHLVUPBSLP-SDDRHHMPSA-N

- [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

- 63640-41-5

- (2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyldiacetate

- Oprea1_569728

- 3,4,6-Tri-O-acetyl-L-glucal

- W-203363

-

- インチ: InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1

- InChIKey: LLPWGHLVUPBSLP-SDDRHHMPSA-N

- SMILES: CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

計算された属性

- 精确分子量: 272.08960285g/mol

- 同位素质量: 272.08960285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 19

- 回転可能化学結合数: 7

- 複雑さ: 388

- 共价键单元数量: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.2

- トポロジー分子極性表面積: 88.1Ų

3,4,6-Tri-O-acetyl-L-glucal Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | T206770-250mg |

3,4,6-Tri-O-acetyl-L-glucal |

63640-41-5 | 250mg |

$ 370.00 | 2022-06-03 | ||

| TRC | T206770-1000mg |

3,4,6-Tri-O-acetyl-L-glucal |

63640-41-5 | 1g |

$ 970.00 | 2022-06-03 | ||

| Ambeed | A769013-1g |

(2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate |

63640-41-5 | 97% | 1g |

$420.00 | 2021-07-07 | |

| TRC | T206770-500mg |

3,4,6-Tri-O-acetyl-L-glucal |

63640-41-5 | 500mg |

$ 610.00 | 2022-06-03 | ||

| A2B Chem LLC | AI54185-1g |

Tri-o-acetyl-l-glucal |

63640-41-5 | 1g |

$1082.00 | 2024-04-19 | ||

| A2B Chem LLC | AI54185-250mg |

Tri-o-acetyl-l-glucal |

63640-41-5 | 250mg |

$644.00 | 2024-04-19 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD583118-1g |

(2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate |

63640-41-5 | 97% | 1g |

¥2884.0 | 2023-09-02 | |

| Chemenu | CM523268-1g |

(2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate |

63640-41-5 | 97% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739655-1g |

(2s,3r,4s)-2-(Acetoxymethyl)-3,4-dihydro-2h-pyran-3,4-diyl diacetate |

63640-41-5 | 98% | 1g |

¥3822.00 | 2024-05-05 |

3,4,6-Tri-O-acetyl-L-glucal 関連文献

-

1. Lewis acid–surfactant-combined catalyzed synthesis of 4-aminocyclopentenones from glycals in waterSiming Wang,Ronny William,Kim Kui Georgina Estelle Seah,Xue-Wei Liu Green Chem. 2013 15 3180

3,4,6-Tri-O-acetyl-L-glucalに関する追加情報

3,4,6-Tri-O-Acetyl-L-Glucal: A Comprehensive Overview

3,4,6-Tri-O-Acetyl-L-Glucal (CAS No. 63640-41-5) is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of L-glucal, a rare aldohexose alcohol, which has gained attention due to its unique structural properties and potential applications in various scientific domains. The acetylation at the 3, 4, and 6 positions of the glucal backbone not only enhances its stability but also introduces novel functional groups that can be exploited for diverse purposes.

The synthesis of 3,4,6-Tri-O-Acetyl-L-Glucal involves a series of meticulous chemical reactions, including acetylation and purification steps. Recent advancements in stereochemistry and asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric purity, making it invaluable for studies in chiral recognition and catalysis. The compound's structure has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its spatial arrangement and intermolecular interactions.

One of the most promising applications of 3,4,6-Tri-O-Acetyl-L-Glucal lies in its role as a chiral auxiliary in organic synthesis. By temporarily modifying the molecule with acetyl groups, chemists can facilitate the construction of complex molecular architectures with high stereoselectivity. This approach has been successfully applied in the synthesis of bioactive compounds, including antibiotics and antiviral agents. Recent studies have demonstrated that this compound can serve as a versatile building block for constructing glycosides and other sugar-derived natural products.

In addition to its synthetic applications, 3,4,6-Tri-O-Acetyl-L-Glucal has shown potential in materials science. Its unique combination of hydroxyl and acetyl groups makes it an attractive candidate for designing functional polymers and biomaterials. Researchers have explored its use in creating stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as temperature or pH. These materials hold promise for applications in drug delivery systems and sensors.

The biological activity of 3,4,6-Tri-O-Acetyl-L-Glucal has also been a subject of intense research. Studies have revealed that this compound exhibits moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Furthermore, its ability to interact with specific proteins and enzymes suggests potential applications in therapeutic interventions. Recent findings indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, opening new avenues for drug discovery.

From an environmental perspective, 3,4,6-Tri-O-Acetyl-L-Glucal has been investigated for its biodegradability and eco-friendly properties. Researchers have explored its use as a sustainable alternative to traditional chemical additives in industries such as agriculture and food processing. Its ability to degrade under natural conditions without leaving harmful residues makes it a promising candidate for green chemistry initiatives.

In conclusion, 3,4,6-Tri-O-Acetyl-L-Glucal (CAS No. 63640-41-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, continues to unlock new possibilities for its use in medicine, materials science, and environmental sustainability. As research on this compound progresses further, it is expected to play an increasingly important role in addressing some of the most pressing challenges in modern science.

63640-41-5 (3,4,6-Tri-O-acetyl-L-glucal) Related Products

- 4098-06-0([(2R,3R,4R)-3,4-bis(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate)

- 3152-43-0(3,4-Di-O-acetyl-D-xylal)

- 3945-17-3(D-Di-O-acetylarabinal)

- 34819-86-8(3,4-Di-O-acetyl-6-deoxy-L-glucal (Technical Grade))

- 3945-18-4(3,4-Di-O-acetyl-L-arabinal)

- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)

- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)

- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)

- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)